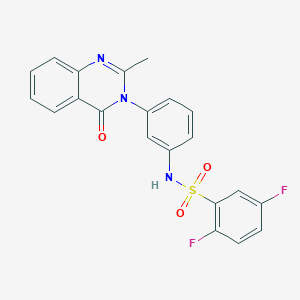

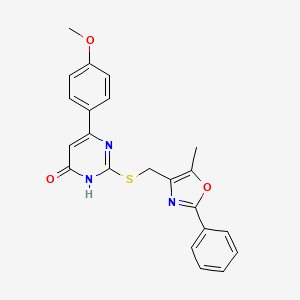

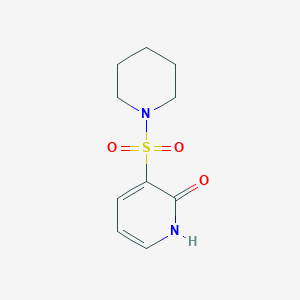

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been achieved through copper-catalyzed click reactions . The reaction involves the use of a water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salt . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include copper-catalyzed click reactions . The reactions are enhanced by the ligand, which also reduces the quantity of the toxic copper salt .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

A series of amine derivatives, including compounds with imidazolidine-4-one structures, have shown potential in improving antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds, obtained through a multi-step synthesis process, demonstrated the ability to enhance the efficacy of β-lactam antibiotics and ciprofloxacin, suggesting a potential mechanism involving the interaction with the bacterial MecR1 protein, which could restore antibiotic efficacy in resistant strains (Matys et al., 2015).

Anticonvulsant Activity

Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds exhibited significant delay in the onset of strychnine-induced seizures and prolongation of survival time in tests, suggesting their effectiveness as anticonvulsant agents. The molecular modelling studies supported their potential mechanism of action through modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).

Anticancer Activity

Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for their anticancer activity against selected cancer cell lines, including PC3, SW480, and SW620. One compound, a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, showed high effectiveness and tumor-targeting selectivity, indicating the potential of these scaffolds as thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Antidiabetic and Antioxidant Activities

Thiazolidine-2,4-dione derivatives have been synthesized and characterized for their in vitro and in vivo antidiabetic, antioxidant, and cytotoxicity studies. These compounds showed significant antihyperglycemic effects in alloxan-induced type II diabetic rat models and exhibited potent antioxidant activity. The antidiabetic potential was further supported by molecular docking studies, indicating interactions with the PPARγ receptor, suggesting their importance for development as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).

Propiedades

IUPAC Name |

3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZNLEJSDKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)

![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)